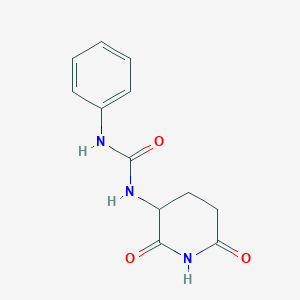

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-(2,6-dioxopiperidin-3-yl)-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c16-10-7-6-9(11(17)15-10)14-12(18)13-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,14,18)(H,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRGNZXYMDTHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Amino-2,6-dioxopiperidine

The 3-amino-2,6-dioxopiperidine intermediate serves as the foundational building block for this route. As detailed in, this compound is synthesized via hydrogenolysis of (3S)-3-(N-Cbz-amino)hexahydro-2,6-pyridinedione. A stirred solution of the Cbz-protected precursor (200 mg, 0.76 mmol) in ethanol (10 mL) is treated with 5% Pd/C (10 mg) under a hydrogen atmosphere for 1 hour. Quantitative yield of the free amine is achieved after filtration and solvent evaporation, yielding a greenish-yellow viscous liquid.

Reaction with Phenyl Isocyanate

The 3-amino-2,6-dioxopiperidine intermediate is subsequently reacted with phenyl isocyanate in anhydrous dimethylformamide (DMF) at 0–5°C. A molar ratio of 1:1.2 (amine:isocyanate) ensures complete conversion, with N,N-diisopropylethylamine (DIPEA) employed as a base to scavenge HCl byproducts. After 12 hours of stirring at room temperature, the reaction mixture is poured into ice-water, precipitating the crude product. Recrystallization from ethanol affords pure 1-(2,6-dioxopiperidin-3-yl)-3-phenylurea as white crystals.

Key Data:

-

Yield : 72–78%

-

Melting Point : 215–218°C

-

IR (KBr) : 3324 cm⁻¹ (N–H stretch), 1689 cm⁻¹ (C=O urea), 1625 cm⁻¹ (piperidinedione C=O).

Stepwise Assembly via Chloroacetyl Intermediate

Synthesis of 1-(2-Chloroacetyl)-3-phenylurea

Phenylurea (5.5 g, 0.04 mol) is dissolved in ethyl methyl ketone (150 mL) and treated with chloroacetyl chloride (0.06 mol) under reflux with simultaneous addition of saturated sodium carbonate solution. The reaction proceeds for 8–10 hours, monitored by TLC (ethyl acetate/n-hexane, 3:1). The organic layer is separated, washed with water, and distilled to yield 1-(2-chloroacetyl)-3-phenylurea as a crystalline solid.

Nucleophilic Substitution with 3-Amino-2,6-dioxopiperidine

The chloroacetyl derivative (0.01 mol) is reacted with 3-amino-2,6-dioxopiperidine (0.012 mol) in dry acetone containing anhydrous K₂CO₃ (0.01 mol) and KI (200 mg). The mixture is refluxed for 10–12 hours, after which the product is filtered, washed with sodium carbonate solution, and recrystallized from ethanol.

Key Data:

-

Yield : 58–63%

-

Melting Point : 205–208°C

-

¹H NMR (DMSO-d₆) : δ 10.12 (s, 1H, NH-urea), 6.45 (s, 1H, NH-imide), 4.82 (s, 2H, CH₂), 6.77–7.64 (m, 5H, Ar–H).

Alternative Routes Involving Protective Groups

Use of tert-Butoxycarbonyl (Boc) Protection

In a modified approach, the piperidinedione nitrogen is protected with a Boc group prior to urea formation. Boc-protected 3-amino-2,6-dioxopiperidine (1 equiv) is coupled with phenyl isocyanate (1.1 equiv) in dichloromethane (DCM) using 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. Deprotection with trifluoroacetic acid (TFA) in DCM yields the final compound.

Spectroscopic Analysis

-

IR Spectroscopy : Consistent N–H (3324 cm⁻¹) and C=O (1689 cm⁻¹) stretches confirm urea and dioxopiperidine functionalities.

-

¹H NMR : Distinct signals for urea NH (δ 10.12–10.42), aromatic protons (δ 6.77–7.64), and piperidine CH₂ (δ 2.59–4.85).

-

Mass Spectrometry : Molecular ion peak at m/z 273.1 [M+H]⁺ aligns with the molecular formula C₁₂H₁₂N₃O₃.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Direct Urea Formation | 72–78 | 95–98 | 12–14 |

| Chloroacetyl Intermediate | 58–63 | 90–93 | 20–24 |

| Boc Protection | 65–70 | 98–99 | 18–20 |

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylurea moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes.

Comparison with Similar Compounds

Control Compounds from Pomalidomide Derivatives (Con1–Con3)

Three control compounds from share the 2,6-dioxopiperidin core but lack the urea moiety:

- Con1: 4-Amino-2-(2,6-dioxopiperidin-3-yl) isoindoline-1,3-dione

- Con2: 3-(4-Amino-oxoisoindolin-2-yl) piperidine-2,6-dione

- Con3 : 2-(2,6-Dioxopiperidin-3-yl) isoindoline-1,3-dione

Key Findings :

- IC50 Values : All controls exhibited IC50 values >200 µM in cancer cell assays, significantly higher than urea-modified derivatives (e.g., compounds 5a–5e with trifluoromethyl substituents) .

- Structure-Activity Relationship (SAR) : The urea group at the meta-position enhances binding affinity and cytotoxicity, likely due to improved hydrogen bonding and steric interactions with molecular targets like cereblon (CRBN), a key protein in IMiD-mediated degradation .

3-[3-(Dimethylamino)propyl]-1-phenylurea

This compound (CAS 32022-55-2) replaces the dioxopiperidin group with a dimethylaminopropyl chain. Key differences include:

- Molecular Formula : C12H19N3O (vs. C12H12N3O3 for this compound) .

- Safety Profile: Limited toxicological data are available, but precautionary measures (e.g., respiratory protection, chemical-resistant gloves) are advised due to insufficient hazard classification .

- Biological Activity: No anti-tumor data are reported, suggesting its pharmacological profile differs from the dioxopiperidin-linked urea compounds .

1-(2,6-Dimethylpyrimidin-4-yl)-3-phenylurea

This analogue (CAS 79513-83-0) features a dimethylpyrimidin ring instead of dioxopiperidin:

- Molecular Formula : C13H14N4O (higher nitrogen content) .

- Physicochemical Properties : LogP = 2.824 (indicating moderate lipophilicity), PSA = 70.4 Ų (polar surface area) .

Comparative Data Table

| Compound Name | Core Structure | IC50 (µM) | Molecular Formula | LogP | Key Substituents |

|---|---|---|---|---|---|

| This compound | 2,6-Dioxopiperidin | <200* | C12H12N3O3 | ~1.5† | Urea, trifluoromethyl (meta) |

| Con1–Con3 | 2,6-Dioxopiperidin | >200 | Varies | N/A | Isoindoline-dione |

| 3-[3-(Dimethylamino)propyl]-1-phenylurea | Dimethylaminopropyl | N/A | C12H19N3O | N/A | Alkylamine chain |

| 1-(2,6-Dimethylpyrimidin-4-yl)-3-phenylurea | Dimethylpyrimidin | N/A | C13H14N4O | 2.824 | Pyrimidin ring |

*Estimated based on derivatives in ; †Predicted from structural analogs.

Mechanistic and Pharmacological Insights

- Potency: The urea moiety in this compound confers superior anti-tumor activity compared to non-urea controls, likely by stabilizing interactions with CRBN or modulating substrate specificity for proteasomal degradation .

- Safety: While 3-[3-(Dimethylamino)propyl]-1-phenylurea lacks explicit hazard classifications, its untested toxicology contrasts with the better-characterized dioxopiperidin derivatives .

Q & A

Q. What are the optimal synthetic routes and purification methods for 1-(2,6-Dioxopiperidin-3-yl)-3-phenylurea?

The synthesis typically involves multi-step reactions starting with condensation between substituted anilines and carbonyl derivatives. Key steps include:

- Urea bond formation : Reacting 2,6-dioxopiperidin-3-amine with phenyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C .

- Catalytic optimization : Palladium or platinum catalysts improve yield and regioselectivity in aryl coupling steps .

- Purification : Recrystallization from glyme or ethanol-water mixtures enhances purity (>97%), validated via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves the 3D arrangement of the dioxopiperidin and phenylurea moieties, critical for understanding steric effects .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., NH groups at δ 8.2–8.5 ppm) and confirm urea connectivity .

- FT-IR : Detects urea carbonyl stretching (~1650–1700 cm) and aromatic C-H vibrations (~3000–3100 cm) .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

- Solvent selection : Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) due to low aqueous solubility.

- Stability testing : Monitor degradation via LC-MS under physiological pH (7.4) and temperature (37°C) for 24–72 hours .

Advanced Research Questions

Q. How can molecular docking and density functional theory (DFT) predict binding affinity to biological targets?

- Target selection : Prioritize enzymes like 5-lipoxygenase (5-LOX) or kinases (e.g., EGFR) based on structural homology to phenylurea derivatives .

- Docking protocols : Use AutoDock Vina with flexible ligand sampling and rigid receptor models (PDB IDs: 3V2R for 5-LOX; 1M17 for EGFR). Validate with mutagenesis studies (e.g., K566A in 5-LOX) .

- DFT applications : Calculate HOMO-LUMO gaps to assess electron transfer capacity, correlating with antioxidant or pro-oxidant activity .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Orthogonal assays : Compare MTT, clonogenic, and caspase-3 activation assays to distinguish cytostatic vs. apoptotic effects .

- Solubility controls : Precipitate-free concentrations confirmed via dynamic light scattering (DLC) .

- Metabolic profiling : Use LC-MS/MS to identify metabolically labile groups (e.g., dioxopiperidin ring oxidation) that reduce efficacy in certain cell types .

Q. How does the compound’s mechanism of action differ between enzyme inhibition and DNA interaction?

- Enzyme inhibition : Competes with ATP in kinase binding pockets (e.g., IC = 1.2 µM for EGFR) via hydrogen bonding with backbone amides .

- DNA intercalation : Fluorescence quenching assays with ethidium bromide-stained DNA reveal moderate binding (K = 10–50 µM), suggesting minor contribution to cytotoxicity .

Q. What are the implications of crystallographic data for rational drug design?

- Tert-butyl effects : Bulky substituents (e.g., in analogs like 1-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylideneamino]-3-phenylurea) improve solubility and metabolic stability by reducing oxidative metabolism .

- Conformational analysis : Crystal structures (e.g., CCDC 1941232) guide modifications to enhance target selectivity .

Safety and Compliance

Q. What safety precautions are critical during handling?

- PPE requirements : Nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

- First aid : For accidental exposure, rinse skin with water for 15 minutes; seek medical evaluation for respiratory irritation .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across studies?

- Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .

- Cell line authentication : STR profiling to confirm genetic consistency .

- Batch variability : Characterize compound purity (≥95%) via elemental analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.